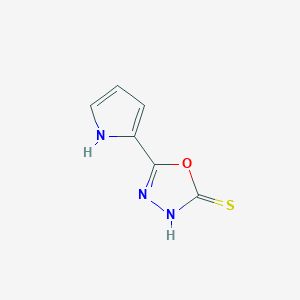
Aluminum potassium sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum potassium sulfate, commonly known as potassium alum, is a chemical compound with the formula KAl(SO₄)₂·12H₂O. It is a double sulfate of aluminum and potassium and is often encountered in its dodecahydrate form. This compound is widely used in various industries due to its unique properties, such as its ability to form large, transparent crystals and its solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aluminum potassium sulfate can be synthesized through several methods. One common laboratory method involves the reaction of potassium sulfate with aluminum sulfate in an aqueous solution. The reaction is typically carried out by dissolving equimolar amounts of potassium sulfate and aluminum sulfate in water, followed by crystallization upon cooling .
Another method involves the use of recycled aluminum cans. In this process, aluminum is reacted with potassium hydroxide and sulfuric acid in sequence. The aluminum is first oxidized by potassium hydroxide to form tetrahydroxoaluminate(III) anion, which is then acidified to produce aluminum hydroxide. This hydroxide is further reacted with sulfuric acid to form aluminum sulfate, which then reacts with potassium sulfate to yield this compound .
Industrial Production Methods
Industrially, this compound is produced by treating bauxite ore with sulfuric acid to obtain aluminum sulfate. This aluminum sulfate is then reacted with potassium sulfate to form this compound. The crystallization process is controlled to obtain the desired dodecahydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum potassium sulfate undergoes various chemical reactions, including:
Oxidation and Reduction: Aluminum in the compound can undergo oxidation-reduction reactions, particularly in the presence of strong acids or bases.
Substitution: The aluminum ion in this compound can be substituted by other trivalent metal ions such as chromium(III) to form different alums.
Common Reagents and Conditions
Oxidation: Potassium hydroxide is used to oxidize aluminum to form tetrahydroxoaluminate(III) anion.
Reduction: Sulfuric acid is used to reduce the tetrahydroxoaluminate(III) anion to aluminum hydroxide.
Substitution: Chromium(III) ions can replace aluminum ions under controlled conditions to form chromium-aluminum alum.
Major Products Formed
Aluminum Hydroxide: Formed during the intermediate steps of the synthesis.
Chromium-Aluminum Alum: Formed when chromium(III) ions substitute aluminum ions in the compound.
Applications De Recherche Scientifique
Aluminum potassium sulfate has a wide range of applications in scientific research:
Chemistry: Used as a mordant in dyeing processes and as a flocculant in water purification.
Biology: Employed in the preparation of Mayer’s hematoxylin solution for staining biological tissues.
Medicine: Used as an astringent and antiseptic in various medical formulations.
Industry: Utilized in leather tanning, paper manufacturing, and as a fireproofing agent for textiles.
Mécanisme D'action
The primary mechanism of action of aluminum potassium sulfate is its astringent property. It induces coagulation in superficial tissue layers, leading to the formation of a crust. This is achieved by neutralizing the charges on plasma proteins, causing blood to coagulate . Additionally, as an adjuvant in vaccines, it enhances the immune response by facilitating the slow release of antigens at the injection site, thereby prolonging immune system stimulation .
Comparaison Avec Des Composés Similaires
Aluminum potassium sulfate belongs to a class of compounds known as alums. Similar compounds include:
Sodium Aluminum Sulfate: Used in baking powder and as a food additive.
Ammonium Aluminum Sulfate: Employed in water purification and as a mordant in dyeing.
Chromium Aluminum Sulfate: Used in tanning and as a mordant
Uniqueness
This compound is unique due to its high solubility in water, ability to form large transparent crystals, and its wide range of applications across different fields. Its dodecahydrate form is particularly valued for its stability and ease of handling .
Propriétés
Numéro CAS |
15007-61-1 |
|---|---|
Formule moléculaire |
AlH2KO4S |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
aluminum;potassium;disulfate |
InChI |
InChI=1S/Al.K.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4) |
Clé InChI |
VWRKUHIZDIMTAF-UHFFFAOYSA-N |
SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[K+] |
SMILES canonique |
OS(=O)(=O)O.[Al].[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






